molecular formula C19H18N2O2S2 B2716349 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896350-50-8

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2716349
CAS No.: 896350-50-8
M. Wt: 370.49
InChI Key: ADCWDEMPUSNQEW-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and various substituents that contribute to its unique chemical properties

Scientific Research Applications

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Benzamide Group: The benzamide group can be introduced via acylation reactions using appropriate acylating agents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring or other functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Various substituted thiazole and benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in disease pathways.

Comparison with Similar Compounds

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylthio)benzamide can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxamide: Known for its antimicrobial properties.

    2-Aminothiazole: Used as a building block in the synthesis of various pharmaceuticals.

    Thiazole-2-carboxylic acid: Studied for its anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-12-10-14(6-9-17(12)23-2)16-11-25-19(20-16)21-18(22)13-4-7-15(24-3)8-5-13/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCWDEMPUSNQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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